molecular formula C16H17NO3 B8557018 1-Tert-butyl-2-(2-nitrophenoxy)benzene CAS No. 212691-73-1

1-Tert-butyl-2-(2-nitrophenoxy)benzene

Cat. No.: B8557018
CAS No.: 212691-73-1
M. Wt: 271.31 g/mol
InChI Key: IKAOWIFRHAVHQP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a central benzene ring substituted with a tert-butyl group at position 1 and a 2-nitrophenoxy group at position 2. The tert-butyl group (-C(CH₃)₃) is a bulky, electron-donating substituent, while the 2-nitrophenoxy moiety introduces an electron-withdrawing nitro (-NO₂) group via an ether linkage.

Molecular Formula: C₁₆H₁₇NO₃. Molecular Weight: ~271.3 g/mol (calculated based on structural analogs) . Physical Properties:

  • Expected density: ~1.3–1.4 g/cm³ (similar to chloro analog) .
  • Melting/boiling points: Likely lower than analogs with polar substituents (e.g., Cl, NO₂) due to steric hindrance from tert-butyl reducing crystal packing efficiency .

Properties

CAS No.

212691-73-1

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

1-tert-butyl-2-(2-nitrophenoxy)benzene

InChI

InChI=1S/C16H17NO3/c1-16(2,3)12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)17(18)19/h4-11H,1-3H3

InChI Key

IKAOWIFRHAVHQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) Synthesis Yield (%)
1-Chloro-2-(2-nitrophenoxy)benzene -Cl, -O-C₆H₄-NO₂ C₁₂H₈ClNO₃ 249.65 1.358 48 N/A
1-Fluoro-2-(2-nitrophenoxy)benzene -F, -O-C₆H₄-NO₂ C₁₂H₈FNO₃ 233.20 N/A N/A 88
1-Bromo-4-methyl-2-(2-nitrophenoxy)benzene -Br, -CH₃, -O-C₆H₄-NO₂ C₁₃H₁₀BrNO₃ 308.13 N/A N/A 94
1-Tert-butyl-2-(2-nitrophenoxy)benzene (Target) -C(CH₃)₃, -O-C₆H₄-NO₂ C₁₆H₁₇NO₃ ~271.3 ~1.3–1.4 <48 (estimated) N/A

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, NO₂): Increase polarity and reactivity toward nucleophilic substitution. For example, the chloro analog (CAS 27064-00-2) has a higher melting point (48°C) due to stronger intermolecular forces .
  • Electron-Donating Groups (tert-butyl) : The tert-butyl group deactivates the aromatic ring, reducing electrophilic substitution reactivity. Its steric bulk also hinders intermolecular interactions, lowering melting points compared to smaller substituents .

Physicochemical Properties

  • Solubility : The tert-butyl group enhances lipophilicity, improving solubility in organic solvents (e.g., dichloromethane, toluene) relative to polar analogs like the chloro derivative .
  • Thermal Stability : Nitro-containing compounds generally exhibit moderate thermal stability. The tert-butyl group’s steric protection may slightly enhance thermal resistance compared to linear alkyl chains.

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